4-(3-chlorophenyl)-N-ethylpiperazine-1-carbothioamide
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Overview
Description
4-(3-chlorophenyl)-N-ethylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-ethylpiperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorinated aromatic compound reacts with the piperazine ring.
Introduction of the Ethylcarbothioamide Group: The ethylcarbothioamide group can be added through a Mannich reaction, where the piperazine derivative reacts with formaldehyde and ethylamine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-ethylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(3-chlorophenyl)-N-ethylpiperazine-1-carbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors, enzymes, and proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-N-ethylpiperazine-1-carbothioamide: Similar structure with a bromine atom instead of chlorine, exhibiting different reactivity and biological activity.
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide: Similar structure with a methyl group instead of an ethyl group, affecting its pharmacokinetic properties.
Uniqueness
4-(3-chlorophenyl)-N-ethylpiperazine-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenyl group and an ethylcarbothioamide group makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-ethylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-2-15-13(18)17-8-6-16(7-9-17)12-5-3-4-11(14)10-12/h3-5,10H,2,6-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKJJCLKJVOUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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